N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of thieno[3,2-d]pyrimidin-4-one derivatives functionalized with sulfanyl acetamide groups. Its structure comprises:
- A thieno[3,2-d]pyrimidin-4-one core, which provides a planar, heterocyclic scaffold conducive to π-π stacking and hydrogen-bonding interactions.
- A 3,5-difluorophenyl substituent at position 3 of the thienopyrimidine ring, introducing electron-withdrawing fluorine atoms that may enhance metabolic stability and target binding.
- A sulfanyl acetamide linker at position 2, connecting the thienopyrimidine core to a 4-chloro-2-fluorophenyl group. The chloro and fluoro substituents on the phenyl ring likely influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O2S2/c21-10-1-2-15(14(24)5-10)25-17(28)9-31-20-26-16-3-4-30-18(16)19(29)27(20)13-7-11(22)6-12(23)8-13/h1-8H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFSCFMXEKFWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparisons based on substituent effects, scaffold variations, and inferred physicochemical/biological properties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Structural Analysis
Halogenation vs. Alkoxy/Methyl Groups: The target compound’s 3,5-difluorophenyl and 4-chloro-2-fluorophenyl groups contrast with the 3,5-dimethoxyphenyl (Analog 1) and 3,5-dimethylphenyl (Analog 2) substituents.
Scaffold Rigidity: Analog 2’s cyclopenta-fused thienopyrimidine introduces steric constraints that may limit binding to flexible active sites, whereas the target compound’s unfused thieno[3,2-d]pyrimidine allows greater conformational adaptability .
Heterocycle Replacement: Replacing the thiophene ring with a pyridine (Analog 3) or simplifying the core to a pyrimidin-2-amine (Analog 4) alters electronic properties.
Synthetic Accessibility :
- Analogs with fewer fused rings (e.g., Analog 4) may be easier to synthesize but lack the complexity required for high-affinity interactions. The target compound’s synthesis likely requires advanced methods, such as those involving high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
